Tridecanedioic acid, monomethyl ester
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Overview
Description
Tridecanedioic acid, monomethyl ester is a chemical compound with the molecular formula C14H26O4. It is an ester derivative of tridecanedioic acid, characterized by the presence of a methyl group attached to one of the carboxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecanedioic acid, monomethyl ester can be synthesized through the esterification of tridecanedioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological methods. For example, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can be employed to produce dicarboxylic acids, which can then be esterified to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
Tridecanedioic acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Tridecanedioic acid.
Reduction: Tridecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tridecanedioic acid, monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters.
Mechanism of Action
The mechanism by which tridecanedioic acid, monomethyl ester exerts its effects involves its interaction with cellular components. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell lysis. The compound also inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- Dodecanedioic acid, monomethyl ester
- Hexadecanedioic acid, monomethyl ester
- Octadecanedioic acid, monomethyl ester
Uniqueness
Tridecanedioic acid, monomethyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
3927-59-1 |
---|---|
Molecular Formula |
C14H25O4- |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
13-methoxy-13-oxotridecanoate |
InChI |
InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
InChI Key |
GPYDWIIQNNHYJO-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
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